Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: A 5-Iodo Selective Interaction
5-Iodo-1-methylindoline-2,3-dione demonstrates measurable inhibitory activity against IMPDH, a key enzyme in guanine nucleotide biosynthesis and a target for antiviral and immunosuppressive therapies. The compound exhibits a Ki value of 430 nM against IMPDH2 with respect to its substrate IMP [1]. In contrast, the closely related 1-methylisatin (lacking the 5-iodo substituent) is primarily characterized as a carboxylesterase (CE) inhibitor with no reported IMPDH activity, highlighting a functional divergence conferred by the iodine atom .
| Evidence Dimension | Enzyme Inhibition Potency (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 430 nM |
| Comparator Or Baseline | 1-Methylisatin: No IMPDH inhibition reported; known as a CE inhibitor (Ki = 5.38-38.2 µM for hCE1/hiCE) |
| Quantified Difference | Functional divergence: Target compound shows IMPDH inhibition, while comparator shows CE inhibition. |
| Conditions | In vitro enzymatic assay using IMP substrate for IMPDH2; CE inhibition assay for comparator. |
Why This Matters
This specific inhibitory profile against IMPDH, absent in the non-iodinated N-methyl analog, makes 5-iodo-1-methylindoline-2,3-dione a unique tool for studying IMPDH-dependent pathways and a potential starting point for developing selective IMPDH inhibitors.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50421763: Ki=430 nM for Inosine-5'-monophosphate dehydrogenase 2. Entry ID: BDBM50421763. View Source
